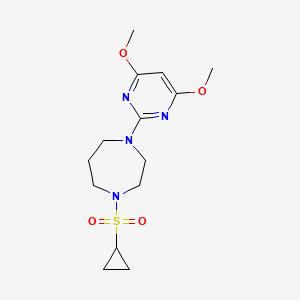

![molecular formula C17H20N6O B6439216 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2549016-89-7](/img/structure/B6439216.png)

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine” is used in organic syntheses and as pharmaceutical intermediates . It is an off-white solid .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a research hotspot due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives . The reaction starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as a Knoevenagel product .Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . Thin-layer chromatography was performed on Merck alumina plates coated with silica gel 60 F 254, n-hexane: ethyl acetate as eluent, with spot visualization performed by exposure to iodine vapor or UV light .Applications De Recherche Scientifique

Organic Synthesis

Imidazo[1,2-a]pyridines are used as valuable scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, imidazo[1,2-a]pyridines and their derivatives have shown significant potential . They are used in the development of various drugs due to their unique chemical structure and versatility .

Materials Science

Imidazo[1,2-a]pyridine derivatives have great potential in materials science . Their unique chemical structure and versatility make them suitable for various applications in this field .

Optoelectronic Devices

These compounds have been used in the development of optoelectronic devices . Their unique optical behaviors make them ideal for such applications .

Sensors

Imidazo[1,2-a]pyridine derivatives have been used in the development of sensors . Their unique chemical and physical properties make them suitable for sensing applications .

Anti-Cancer Drugs

These compounds have shown potential in the development of anti-cancer drugs . Their unique biological properties make them ideal for such applications .

7. Emitters for Confocal Microscopy and Imaging Imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . Their unique optical behaviors make them suitable for such applications .

Blue-Emitting Materials

Isomeric materials featuring imidazo[1,2-a]pyridine electron deficient unit as the core moiety have been studied as blue-emitting materials . This suggests potential applications of “4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine” in the field of light-emitting diodes (LEDs) or other display technologies .

Mécanisme D'action

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, they can act as inhibitors for enzymes like cholinesterase , or show antimicrobial activity .

Mode of Action

For example, as cholinesterase inhibitors, they prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability . As antimicrobials, they can inhibit the growth of bacteria .

Biochemical Pathways

For instance, as cholinesterase inhibitors, they affect the cholinergic pathway by preventing the breakdown of acetylcholine . As antimicrobials, they can disrupt essential bacterial processes .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Based on the known activities of imidazole derivatives, we can infer that the effects might include increased availability of acetylcholine in the case of cholinesterase inhibition , or inhibition of bacterial growth in the case of antimicrobial activity .

Propriétés

IUPAC Name |

2-[[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O/c1-24-17-10-16(18-13-19-17)22-8-6-21(7-9-22)11-14-12-23-5-3-2-4-15(23)20-14/h2-5,10,12-13H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOQLBHJBZCOHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439136.png)

![N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6439144.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439151.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439158.png)

![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439175.png)

![3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6439178.png)

![5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6439187.png)

![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B6439197.png)

![2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439202.png)

![3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile](/img/structure/B6439232.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6439234.png)

![4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile](/img/structure/B6439239.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439245.png)